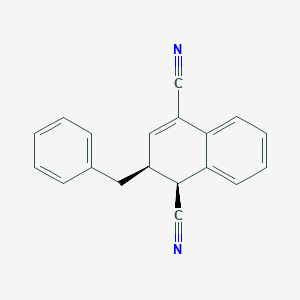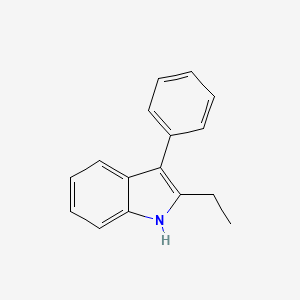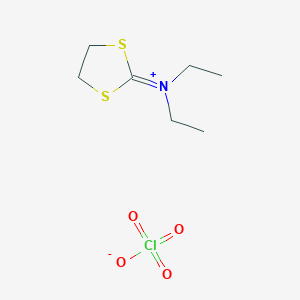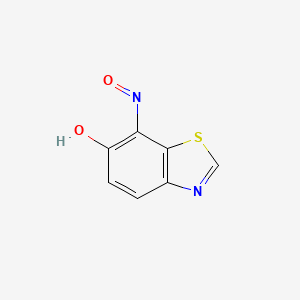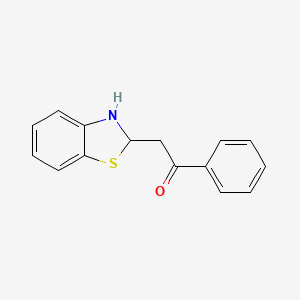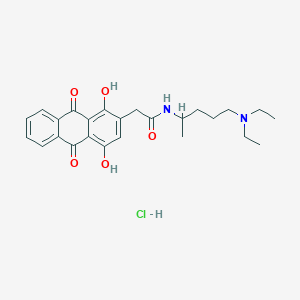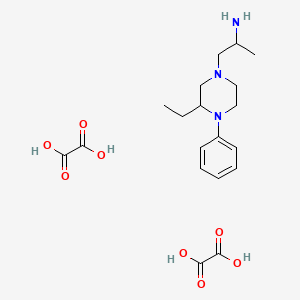
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is a chemical compound with a complex structure that includes an aniline derivative and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate typically involves multiple steps, starting with the preparation of the aniline derivative and the piperazine ring. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom in an aromatic ring with an amine group.
Reduction of Nitroarenes: Nitroarenes can be reduced to anilines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学研究应用
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
- N-(1-Methyl-2-(4-methylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-phenylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-benzylpiperazino)ethyl)aniline dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is unique due to its specific structural features, such as the presence of an ethyl group on the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
属性
CAS 编号 |
77562-84-6 |
|---|---|
分子式 |
C19H29N3O8 |
分子量 |
427.4 g/mol |
IUPAC 名称 |
1-(3-ethyl-4-phenylpiperazin-1-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C15H25N3.2C2H2O4/c1-3-14-12-17(11-13(2)16)9-10-18(14)15-7-5-4-6-8-15;2*3-1(4)2(5)6/h4-8,13-14H,3,9-12,16H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI 键 |
HBOMOCBGVNTXGM-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(CCN1C2=CC=CC=C2)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
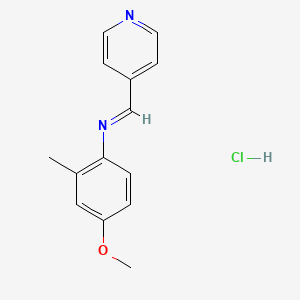
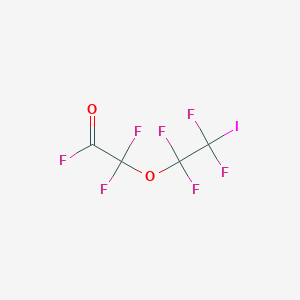
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
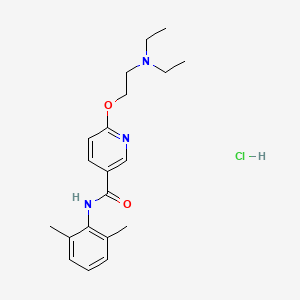
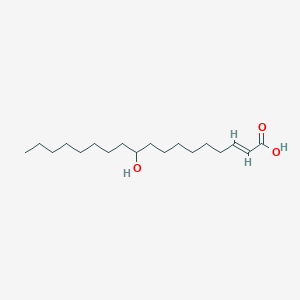

![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)
